4-Amino-2,3-dimethylbenzoic acid
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Overview
Description
4-Amino-2,3-dimethylbenzoic acid is a chemical compound with the CAS Number: 5628-44-4 . It has a molecular weight of 165.19 and its IUPAC name is 4-amino-2,3-dimethylbenzoic acid .
Molecular Structure Analysis
The InChI code for 4-Amino-2,3-dimethylbenzoic acid is1S/C9H11NO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)
. This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
4-Amino-2,3-dimethylbenzoic acid is a solid at room temperature . It has a boiling point of 516°C at 760 mmHg . The compound is stored in a dry room temperature environment .Scientific Research Applications
Synthesis Processes
Synthesis of Related Compounds : The compound 2-amino-4,5-dimethylbenzoic acid, similar to 4-amino-2,3-dimethylbenzoic acid, has been synthesized from 3,4-dimethyl aniline. The process involves condensation, cyclization, and oxidation, yielding a 34.3% overall yield. This synthesis process highlights the potential for producing similar compounds for various applications (Cheng Lin, 2013).
Synthesis of 4-Aminoantipyrine Derivatives : There has been significant research in the synthesis of 4-aminoantipyrine derivatives using 4-amino-2,3-dimethylbenzoic acid. These derivatives demonstrate notable fluorescence properties and potential anticancer activity, particularly against human cervical cancer cell lines (Premnath et al., 2017).
Synthesis of Thieno[2,3-b]azepin-4-ones : Researchers have synthesized thieno[2,3-b]azepin-4-ones, exploring their potential as antineoplastic agents. The process involved the use of substituted 2-amino-3-carbethoxythiophenes, highlighting the broad applicability of similar structures in medicinal chemistry (Koebel, Needham, & Blanton, 1975).
Biological and Chemical Properties
Antimicrobial Activities : A study involving 4-aminoantipyrine, a compound related to 4-amino-2,3-dimethylbenzoic acid, focused on its antimicrobial properties. The research included the formation of proton-transfer complexes and their effectiveness against various bacterial and fungal strains (Adam, 2013).
Photochemical Reactivity : The photochemical reactivity of derivatives like 4-amino-2,7-dimethylbenzo[b]furan has been studied, providing insights into their potential use in the synthesis of various alcohol derivatives through irradiation processes (Capozzo, D’Auria, Emanuele, & Racioppi, 2007).
Optical Properties : Research on the optical properties of antipyrine derivatives, including compounds related to 4-amino-2,3-dimethylbenzoic acid, has revealed interesting aspects of their absorption spectra and potential for various applications (El-Ghamaz et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-amino-2,3-dimethylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSZENRVQPEAHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376441 |
Source
|
Record name | 4-amino-2,3-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,3-dimethylbenzoic acid | |
CAS RN |
5628-44-4 |
Source
|
Record name | 4-amino-2,3-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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